molecular formula C14H10IN3O B12580187 3-Amino-6-iodo-2-phenylquinazolin-4(3H)-one CAS No. 200947-60-0

3-Amino-6-iodo-2-phenylquinazolin-4(3H)-one

Cat. No.: B12580187
CAS No.: 200947-60-0
M. Wt: 363.15 g/mol
InChI Key: OCIAYRIEIGITAH-UHFFFAOYSA-N
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Description

3-Amino-6-iodo-2-phenylquinazolin-4(3H)-one is a quinazoline derivative, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-iodo-2-phenylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative and isatoic anhydride.

    Cyclization: The aniline derivative undergoes cyclization with isatoic anhydride to form the quinazolinone core.

    Amination: The amino group at the 3-position can be introduced through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-iodo-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, antibacterial, and antiviral properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-6-iodo-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-phenylquinazolin-4(3H)-one: Lacks the iodine atom at the 6-position.

    6-Iodo-2-phenylquinazolin-4(3H)-one: Lacks the amino group at the 3-position.

    2-Phenylquinazolin-4(3H)-one: Lacks both the amino and iodine groups.

Uniqueness

3-Amino-6-iodo-2-phenylquinazolin-4(3H)-one is unique due to the presence of both the amino group at the 3-position and the iodine atom at the 6-position. These functional groups contribute to its distinct chemical and biological properties.

Properties

CAS No.

200947-60-0

Molecular Formula

C14H10IN3O

Molecular Weight

363.15 g/mol

IUPAC Name

3-amino-6-iodo-2-phenylquinazolin-4-one

InChI

InChI=1S/C14H10IN3O/c15-10-6-7-12-11(8-10)14(19)18(16)13(17-12)9-4-2-1-3-5-9/h1-8H,16H2

InChI Key

OCIAYRIEIGITAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)I)C(=O)N2N

Origin of Product

United States

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